molecular formula C16H15N3O3 B12580816 4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile CAS No. 287117-62-8

4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile

Cat. No.: B12580816
CAS No.: 287117-62-8
M. Wt: 297.31 g/mol
InChI Key: QPNOJHQROLXSKB-UHFFFAOYSA-N
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Description

4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile is an organic compound with the molecular formula C16H15N3O3. This compound is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with a dihydroxypropoxy group and the other with a nitrile group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-(2,3-dihydroxypropoxy)aniline in an alkaline medium to form the azo compound.

    Nitrile Introduction:

The reaction conditions typically involve maintaining low temperatures during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out at a slightly elevated temperature to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or carboxylic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Amides or carboxylic acids.

Scientific Research Applications

4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity.

Comparison with Similar Compounds

4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile can be compared with other azo compounds such as:

    4-[(E)-{2,4-Dihydroxy-3-[(E)-phenyldiazenyl]phenyl}diazenyl]benzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a nitrile group.

    4-[(E)-{4-(2,3-Dihydroxypropoxy)phenyl}diazenyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

287117-62-8

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

4-[[4-(2,3-dihydroxypropoxy)phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C16H15N3O3/c17-9-12-1-3-13(4-2-12)18-19-14-5-7-16(8-6-14)22-11-15(21)10-20/h1-8,15,20-21H,10-11H2

InChI Key

QPNOJHQROLXSKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCC(CO)O

Origin of Product

United States

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